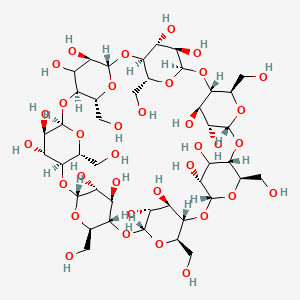
Betadex Sulfobutyl Ether Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfobutylether-beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin. It is known for its ability to enhance the solubility and stability of poorly soluble drugs. This compound is widely used as an excipient or formulating agent in pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfobutylether-beta-cyclodextrin is synthesized by reacting beta-cyclodextrin with 1,4-butane sultone under basic conditions. The reaction typically involves dissolving beta-cyclodextrin in an aqueous solution of sodium hydroxide, followed by the addition of 1,4-butane sultone. The reaction mixture is then stirred at an elevated temperature until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of sulfobutylether-beta-cyclodextrin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The final product is purified through filtration and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
Sulfobutylether-beta-cyclodextrin primarily undergoes inclusion complexation reactions. It forms inclusion complexes with various guest molecules, enhancing their solubility and stability. This compound does not typically undergo oxidation, reduction, or substitution reactions due to its stable chemical structure .
Common Reagents and Conditions
The inclusion complexation reactions of sulfobutylether-beta-cyclodextrin are usually carried out in aqueous solutions at room temperature. Common reagents include the guest molecules that need solubilization, such as poorly soluble drugs .
Major Products Formed
The major products formed from the inclusion complexation reactions are the inclusion complexes themselves. These complexes consist of the guest molecule encapsulated within the hydrophobic cavity of sulfobutylether-beta-cyclodextrin .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The primary mechanism by which sulfobutylether-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, enhancing its solubility and stability. This inclusion complexation improves the bioavailability and efficacy of the guest molecule by protecting it from degradation and facilitating its delivery to the target site .
Comparación Con Compuestos Similares
Similar Compounds
Beta-cyclodextrin: The parent compound of sulfobutylether-beta-cyclodextrin, used for similar solubilizing purposes but with lower efficacy.
Hydroxypropyl-beta-cyclodextrin: Another derivative of beta-cyclodextrin, known for its enhanced solubility and stability properties.
Methyl-beta-cyclodextrin: A methylated derivative of beta-cyclodextrin, used for solubilizing lipophilic compounds.
Uniqueness
Sulfobutylether-beta-cyclodextrin is unique due to its superior solubilizing and stabilizing properties compared to other cyclodextrin derivatives. Its ability to form stable inclusion complexes over a wide range of concentrations makes it highly effective in various applications .
Propiedades
Fórmula molecular |
C42H70O35 |
|---|---|
Peso molecular |
1135.0 g/mol |
Nombre IUPAC |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,43R,44R,45R,46R,47R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18?,19?,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-/m1/s1 |
Clave InChI |
WHGYBXFWUBPSRW-DLQLNTFASA-N |
SMILES isomérico |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H](C4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H](C7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
SMILES canónico |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)
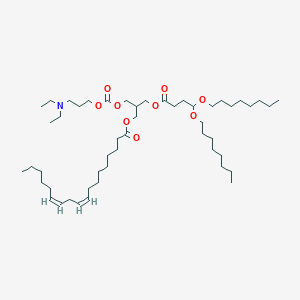

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)
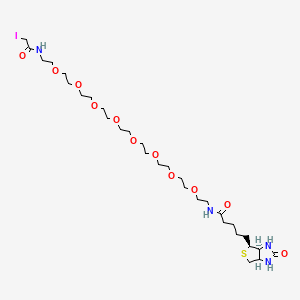
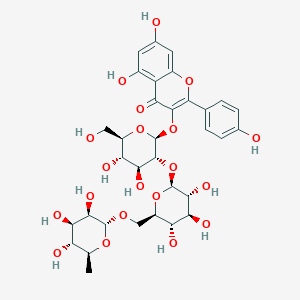
![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)
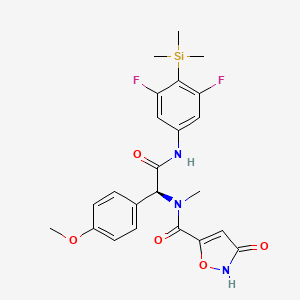

![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)


